molecular formula C10H8N2O5 B8447459 8-Nitro-6-carboxy-3,4-dihydrocarbostyril

8-Nitro-6-carboxy-3,4-dihydrocarbostyril

Cat. No. B8447459
M. Wt: 236.18 g/mol
InChI Key: YNOPKVQUQRVQTP-UHFFFAOYSA-N
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Patent
US05591751

Procedure details

7 ml of thionyl chloride was added to a solution of 15 g of 8-nitro-6-carboxy-3,4-dihydrocarbostyril in 150 ml of methanol with ice-cooling. The mixture was refluxed by heating, for 3 hours. The reaction mixture was concentrated under reduced pressure. The residue was recrystallized from methanol to obtain 12.8 g of 8-nitro-6-methoxycarbonyl-3,4-dihydrocarbostyril as a light yellow powder.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[N+:5]([C:8]1[CH:9]=[C:10]([C:19]([OH:21])=[O:20])[CH:11]=[C:12]2[C:17]=1[NH:16][C:15](=[O:18])[CH2:14][CH2:13]2)([O-:7])=[O:6].[CH3:22]O>>[N+:5]([C:8]1[CH:9]=[C:10]([C:19]([O:21][CH3:22])=[O:20])[CH:11]=[C:12]2[C:17]=1[NH:16][C:15](=[O:18])[CH2:14][CH2:13]2)([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C2CCC(NC12)=O)C(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating, for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C2CCC(NC12)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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